Methylnaltrexone bromide is a synthetic compound derived from naltrexone, designed to act as a peripherally-acting mu-opioid receptor antagonist. It is primarily utilized in the medical field to alleviate opioid-induced constipation without affecting the central nervous system's analgesic properties. The compound's full chemical name is (R)-N-(cyclopropylmethyl) noroxymorphone methobromide, with a molecular formula of and a molecular weight of 436.36 g/mol .
Methylnaltrexone bromide falls under the category of pharmaceutical agents, specifically as an opioid receptor antagonist. It is classified as a quaternary amine, which limits its ability to cross the blood-brain barrier, allowing it to selectively target peripheral opioid receptors in the gastrointestinal tract .
The synthesis of methylnaltrexone bromide can be achieved through various methods:
The molecular structure of methylnaltrexone bromide features a complex arrangement typical of morphinan derivatives. The key structural components include:
The structural formula can be represented as follows:
Methylnaltrexone bromide undergoes several key reactions during its synthesis:
Methylnaltrexone bromide acts primarily as an antagonist at mu-opioid receptors located in the gastrointestinal tract. Its mechanism includes:
Methylnaltrexone bromide is primarily used in clinical settings for managing opioid-induced constipation, particularly in patients with advanced illness or those receiving palliative care. Its unique properties allow it to mitigate gastrointestinal side effects without interfering with opioid analgesia, making it valuable in pain management protocols . Additionally, research continues into its potential applications in other areas related to opioid receptor modulation.
Methylnaltrexone bromide (MNTX) is a quaternary ammonium derivative of naltrexone engineered to function as a peripherally acting μ-opioid receptor antagonist (PAMORA). Its primary mechanism involves competitive inhibition of μ-opioid receptors in the gastrointestinal (GI) tract, with a binding affinity (Kᵢ) of approximately 10 nM for human μ-opioid receptors. This is ~25-fold lower than its parent compound naltrexone but sufficient to effectively block peripheral opioid receptors without disrupting central analgesia [1] [4].
MNTX exhibits 3-fold selectivity for μ-opioid receptors over κ-opioid receptors and >100-fold selectivity over δ-opioid receptors. This selectivity ensures targeted reversal of opioid-induced constipation (OIC) by counteracting opioid-mediated inhibition of gastric emptying, intestinal peristalsis, and chloride/water secretion—key processes regulated by enteric μ-opioid receptors [5] [7].
Table 1: Receptor Binding Profile of Methylnaltrexone Bromide
Receptor Type | Binding Affinity (Kᵢ) | Selectivity vs. μ-Receptor |
---|---|---|
μ-Opioid | 10 nM | Reference (1x) |
κ-Opioid | ~30 nM | 3-fold weaker |
δ-Opioid | >1,000 nM | >100-fold weaker |
The quaternary ammonium group of MNTX is pivotal to its peripheral restriction. This structural feature imparts a permanent positive charge, increasing polarity and reducing lipid solubility. Consequently, MNTX demonstrates negligible blood-brain barrier (BBB) penetration under physiological conditions, with cerebrospinal fluid (CSF) concentrations <1% of plasma levels in primate studies [3] [9].
Notably, disruptions to BBB integrity (e.g., due to metastases, infections, or inflammation) may permit limited CNS entry, potentially triggering opioid withdrawal symptoms. In murine models, however, MNTX undergoes metabolic demethylation to naltrexone, complicating translational interpretations of central effects [3] [9].
Table 2: Structural Determinants of BBB Penetration
Property | Methylnaltrexone | Naltrexone |
---|---|---|
Quaternary Ammonium Group | Present | Absent |
Molecular Weight | 436.3 g/mol | 341.4 g/mol |
Lipophilicity (Log P) | Low | Moderate |
CSF:Plasma Ratio (Primate) | <0.01 | >0.5 |
Opioids suppress GI motility via μ-receptor activation on enteric neurons and epithelial cells. MNTX reverses this by:
Clinically, MNTX accelerates GI transit within 30 minutes of subcutaneous administration, with 52% of advanced-illness patients achieving laxation versus 8% on placebo after two doses [1] [5].
Table 3: Impact of MNTX on GI Motility Parameters
Parameter | Opioid Effect | MNTX Reversal | Timeframe |
---|---|---|---|
Colonic Transit Time | ↑ 43.9 → 22.2 hrs | Normalization | 6.3 hrs |
Spontaneous Bowel Movts | ↓ <3/week | ↑ >3/week | 48 hrs |
Gastric Emptying | Delayed 50% | Normalized | 1-4 hrs |
Beyond μ-opioid receptors, MNTX exhibits off-target activity at:
These interactions are pharmacologically secondary to μ-antagonism but highlight MNTX's polypharmacology. No significant activity at δ-opioid or non-opioid CNS receptors (e.g., NMDA) has been documented [4] [8].
CAS No.: 112484-85-2
CAS No.: 10606-14-1